8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxy group, a nitrodibenzo[b,d]furan moiety, and a tetrahydroquinoline core, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the nitrodibenzo[b,d]furan moiety: This step involves the nitration of dibenzofuran, followed by sulfonylation to introduce the sulfonyl group.
Synthesis of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling of the two fragments: The final step involves coupling the nitrodibenzo[b,d]furan moiety with the tetrahydroquinoline core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline exerts its effects is primarily through the inhibition of LDHA. This enzyme plays a crucial role in the conversion of lactate to pyruvate, a key step in glycolysis. By binding to an allosteric site on LDHA, the compound disrupts its activity, leading to reduced glycolysis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-N-(3-{[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]amino}phenyl)-cyclopropanecarboxamide: Another LDHA inhibitor with a similar dibenzofuran core.
2-(4-Nitrophenyl)benzofuran: A compound with a benzofuran moiety, used in photochemical synthesis.
Uniqueness
What sets 8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline apart is its unique combination of functional groups, which confer specific inhibitory activity against LDHA. This makes it a valuable tool in cancer research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N2O6S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
8-methoxy-1-(7-nitrodibenzofuran-2-yl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C22H18N2O6S/c1-29-20-6-2-4-14-5-3-11-23(22(14)20)31(27,28)16-8-10-19-18(13-16)17-9-7-15(24(25)26)12-21(17)30-19/h2,4,6-10,12-13H,3,5,11H2,1H3 |
InChI Key |
MDOJDTLSEHURJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)S(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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